![molecular formula C22H22BrN3O2 B10946811 N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B10946811.png)
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide
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Overview
Description
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide is a complex organic compound that features a combination of pyrazole, indene, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.
Indene Derivative Synthesis: The indene moiety is synthesized through the cyclization of a suitable precursor, such as a 2-aryl-1,3-diene.
Coupling Reactions: The pyrazole and indene derivatives are coupled using a suitable linker, such as an alkyl chain, under basic conditions.
Benzamide Formation: The final step involves the formation of the benzamide moiety through the reaction of the coupled intermediate with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Substitution: The bromo substituent on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different substituents on the pyrazole ring.
Scientific Research Applications
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: It can be employed in studies investigating the biological activity of pyrazole and indene derivatives.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The indene and benzamide moieties may contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
Indene Derivatives: Compounds containing the indene moiety, which may exhibit similar electronic properties.
Benzamide Derivatives: Compounds with the benzamide functional group, often used in medicinal chemistry.
Uniqueness
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide is unique due to its combination of pyrazole, indene, and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H22BrN3O2 |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]-3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzamide |
InChI |
InChI=1S/C22H22BrN3O2/c23-20-13-25-26(14-20)10-9-24-22(27)19-6-1-3-16(11-19)15-28-21-8-7-17-4-2-5-18(17)12-21/h1,3,6-8,11-14H,2,4-5,9-10,15H2,(H,24,27) |
InChI Key |
MDCIUCCANMVWKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC(=CC=C3)C(=O)NCCN4C=C(C=N4)Br |
Origin of Product |
United States |
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